molecular formula C7H10ClN3O B1417821 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol CAS No. 1135283-12-3

5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol

Cat. No.: B1417821
CAS No.: 1135283-12-3
M. Wt: 187.63 g/mol
InChI Key: VNTUIOFVQNTWQJ-UHFFFAOYSA-N
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Description

5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and are integral to many biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom at the 6-position with the dimethylamino group. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to minimize the risk of contamination. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the reaction.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.

    6-Dimethylamino-2-methyl-4-pyrimidinol: A similar compound lacking the chlorine atom at the 5-position.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the dimethylamino group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTUIOFVQNTWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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